Chlormadinol Acetate-d7
Description
Chlormadinol Acetate-d7 is a deuterated derivative of chlormadinol acetate, a synthetic progestin and progesterone analogue. It is primarily used as a stable isotope-labeled internal standard in analytical chemistry, particularly in mass spectrometry-based assays for pharmacokinetic and metabolic studies . The incorporation of seven deuterium atoms (denoted as "d7") replaces protium in the parent molecule, resulting in a molecular formula of C23H31ClO4 and a molecular weight of 406.94 g/mol . Its CAS number is 3114-44-1 (for the non-deuterated form), with the deuterated variant supplied by vendors such as TRC (Product Code: TRC-C343462) and Beijing Laiyao Bio .
Chlormadinol acetate itself is a progesterone derivative with structural modifications, including a 6-chloro substitution and a C/D trans-junction in the steroid backbone. This configuration enables interaction with the Na+/K+-ATPase enzyme, a target shared with cardiotonic steroids like digitalis .
Properties
Molecular Formula |
C₂₃H₂₄D₇ClO₄ |
|---|---|
Molecular Weight |
413.99 |
Synonyms |
(3β)-17-(Acetyloxy)-6-chloro-3-hydroxypregna-4,6-dien-20-one-d7; 17α-Acetoxy-6-chloro-3β-hydroxypregna-4,6-dien-20-one-d7; 3β-Hydroxychlormadinone Acetate-d7; 6-Chloro-3β,17-dihydroxypregna-4,6-_x000B_dien-20-one 17-Acetate-d7; AY 11497-d7; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Chlormadinol Acetate (Non-Deuterated)
- Molecular Formula : C23H29ClO4
- Molecular Weight : 404.93 g/mol
- CAS No.: 3114-44-1
- Key Properties: Inhibits Na+/K+-ATPase with potency comparable to digitoxigenin (IC50 ~10 nM in vitro) . Lacks intrinsic positive inotropic effects in vivo but becomes cardioactive upon glycosidation (e.g., arabinofuranoside or rhamnoside derivatives) . Used in hormone therapy and as a reference compound in enzyme inhibition studies .
Comparison with Chlormadinol Acetate-d7: The deuterated form retains the pharmacological target (Na+/K+-ATPase) but is metabolically more stable due to isotopic substitution. This stability makes it ideal for tracing the parent compound in biological matrices without altering its intrinsic activity .
Chlormadinone Acetate
- Molecular Formula : C23H29ClO4
- Molecular Weight : 404.93 g/mol
- CAS No.: 302-22-7
- Key Properties: A structural isomer of chlormadinol acetate, differing in the position of the double bond (Δ⁴ vs. Δ⁶). Clinically used as a progestin in oral contraceptives and hormone replacement therapy .
Comparison: Unlike this compound, chlormadinone acetate lacks deuterium labeling and is primarily therapeutic rather than analytical. Its Δ⁴ structure reduces affinity for Na+/K+-ATPase compared to Δ⁶-containing chlormadinol derivatives .
Delmadinone Acetate
- Molecular Formula : C23H27ClO4
- Molecular Weight : 402.2 g/mol
- CAS No.: Not specified in evidence.
- Key Properties: A 6-chloro pregnane derivative with anti-androgenic activity.
Comparison: Delmadinone acetate shares the 6-chloro substitution but differs in saturation and ring structure, leading to divergent therapeutic applications (anti-androgen vs. ATPase inhibition) .
Glycosidated Derivatives of Chlormadinol Acetate
- Examples: Arabinofuranoside (Compound 2), rhamnoside (Compound 3), glucoside (Compound 4) .
- Key Properties: Reduced ATPase Inhibition: Glycosidation decreases Na+/K+-ATPase inhibitory potency by ~50% compared to chlormadinol acetate . Positive Inotropy: Unlike the parent compound, glycosidated derivatives induce positive inotropic effects in vivo, mimicking digitalis glycosides (e.g., digitoxin) . Improved Cardiotonic Profile: In anaesthetized cats, arabinofuranoside and rhamnoside derivatives show favorable hemodynamic effects with lower toxicity than digitoxin .
Stable Isotope Analogs (e.g., Chlormadinol Acetate-d3)
- Molecular Formula : C23H28D3ClO4
- Molecular Weight : 409.96 g/mol
- CAS No.: 3114-44-1 (non-deuterated form)
- Key Properties :
Comparison :
The d7 variant offers higher isotopic mass shift (406.94 vs. 409.96 g/mol), improving resolution in mass spectrometry for precise quantification .
Research and Practical Implications
- Analytical Use: this compound’s deuterium labeling minimizes interference from endogenous compounds in LC-MS/MS assays, ensuring accurate quantification of the parent drug .
- Pharmacological Insight : Structural modifications (e.g., glycosidation, deuterium labeling) highlight the balance between enzyme inhibition and therapeutic cardiotonic effects .
Q & A
Q. How should authors document the use of this compound in manuscripts to meet journal reproducibility standards?
- Reporting Requirements :
- Chemical Descriptors : Provide CAS RN (194787-05-8), supplier catalog numbers (e.g., TRC C343462), and purity/isotopic enrichment data.
- Experimental Replication : Include step-by-step protocols in Supplementary Materials, referencing established guidelines (e.g., MIAME for metabolomics) .
Notes
- Data Sources : Excluded non-academic platforms (e.g., ) per instructions. Relied on supplier technical data (TRC, NIST), pharmacological databases (), and methodological guidelines () .
- Conflict Resolution : Addressed potential contradictions in metabolic data via kinetic and control experiments .
- Formatting : Numerical identifiers and citations align with evidence numbering.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
